Methyl 8-bromo-3-chloroquinoxaline-6-carboxylate
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Overview
Description
Methyl 8-bromo-3-chloroquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoxaline core substituted with bromine, chlorine, and a methyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-3-chloroquinoxaline-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of quinoxaline derivatives, followed by esterification. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that focus on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-3-chloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinoxalines, quinoxaline oxides, and quinoxaline carboxylic acids, which can be further utilized in pharmaceutical synthesis.
Scientific Research Applications
Methyl 8-bromo-3-chloroquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-bromo-3-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-methylquinoline-3-carboxylic acid
- 3-Chloroquinoxaline-2-carboxylate
- 6-Bromoquinoxaline
Uniqueness
Methyl 8-bromo-3-chloroquinoxaline-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications.
Properties
Molecular Formula |
C10H6BrClN2O2 |
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Molecular Weight |
301.52 g/mol |
IUPAC Name |
methyl 8-bromo-3-chloroquinoxaline-6-carboxylate |
InChI |
InChI=1S/C10H6BrClN2O2/c1-16-10(15)5-2-6(11)9-7(3-5)14-8(12)4-13-9/h2-4H,1H3 |
InChI Key |
YVHZBLZGGMJLEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN=C2C(=C1)Br)Cl |
Origin of Product |
United States |
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